molecular formula C4H5ClN2O2 B084142 2-Oxoimidazolidine-1-carbonyl chloride CAS No. 13214-53-4

2-Oxoimidazolidine-1-carbonyl chloride

Cat. No. B084142
CAS RN: 13214-53-4
M. Wt: 148.55 g/mol
InChI Key: NXJZQSRAFBHNLI-UHFFFAOYSA-N
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Description

2-Oxo-1-imidazolidinecarbonyl chloride, also known as Ethyleneallophanoyl chloride, is an imidazoline derivative . It is a straight-chain allophanoyl chloride .


Synthesis Analysis

The synthesis of 2-Oxoimidazolidine-1-carbonyl chloride involves several steps. For instance, one method involves the use of triethylamine in tetrahydrofuran, 1,4-dioxane, water, and acetone at 5 - 15℃ for 3 hours . The reaction conditions and specific steps can vary depending on the desired yield and purity .


Molecular Structure Analysis

The molecular formula of 2-Oxoimidazolidine-1-carbonyl chloride is C4H5ClN2O2 . It has a molecular weight of 148.55 g/mol . The structure is linear .


Chemical Reactions Analysis

The basic reaction involves the nucleophilic attack of the carbanionic carbon in the organometallic reagent with the electrophilic carbon in the carbonyl to form alcohols . Both Grignard and Organolithium Reagents will perform these reactions .


Physical And Chemical Properties Analysis

2-Oxoimidazolidine-1-carbonyl chloride is not significantly absorbed from the gastrointestinal tract . It has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is classified as very soluble .

Scientific Research Applications

  • Catalysis in Organic Synthesis : 2-Oxoimidazolidine-1-carbonyl chloride has been used as a catalyst in the synthesis of various organic compounds. For instance, it has been utilized in the preparation of 2-oxoimidazolidine-1-carbonyl thiolesters through the reductive acylation of disulfides (Su et al., 2002).

  • Synthesis of Stable Free Radicals : Research has shown that 2-Oxoimidazolidine-1-carbonyl chloride can be involved in the synthesis of substituted 4-oxoimidazolidines, which are important in the study of stable free radicals (TodaToshimasa et al., 1971); (TodaToshimasa et al., 1972).

  • Insecticidal Applications : This compound has been used in the synthesis of novel compounds with potential insecticidal activities, particularly against the Aedes aegypti mosquito (Tok et al., 2018).

  • Green Chemistry : It serves as a recoverable catalyst in green chemistry applications, such as the synthesis of novel triflouromethyl-1H-benzo[f]chromene (Massoumi Shahi et al., 2018).

  • Dynamic Kinetic Resolution : 2-Oxoimidazolidine-1-carbonyl chloride is used in dynamic kinetic resolution processes, aiding in stereoselective carbon-carbon bond formation, which is essential in the creation of complex organic molecules (Kubo et al., 1995).

  • Synthesis of Heterocyclic Compounds : It has been instrumental in the synthesis of nitrogen-containing heterocycles, which are crucial in various pharmaceutical applications (Miyamoto & Yamazaki, 1994).

  • Synthesis of Angiotensin Converting Enzyme Inhibitors : In medicinal chemistry, it has been used in the synthesis of angiotensin converting enzyme inhibitors, which have applications in treating hypertension (Hayashi et al., 1989).

Safety And Hazards

2-Oxoimidazolidine-1-carbonyl chloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It has hazard statements H302, H312, H314, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-oxoimidazolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJZQSRAFBHNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157368
Record name 2-Oxoimidazolidine-1-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoimidazolidine-1-carbonyl chloride

CAS RN

13214-53-4
Record name 2-Oxo-1-imidazolidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13214-53-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoimidazolidine-1-carbonyl chloride
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Record name 2-Oxoimidazolidine-1-carbonyl chloride
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Record name 2-oxoimidazolidine-1-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Tok, B Kocyigit‐Kaymakcioglu… - Pest management …, 2018 - Wiley Online Library
… In this study, novel compounds with oxadiazole and imidazolidine rings were synthesized from 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and screened for insecticidal …
Number of citations: 21 onlinelibrary.wiley.com
W Su, N Gao, Y Zhang, J Zhu - Journal of Chemical …, 2002 - journals.sagepub.com
… 2-Oxoimidazolidine-1-carbonyl chloride (3 mmol) was added directly to the mixture. After being stirred for a given time (see Table 1), the reaction mixture was quenched with dilute HCl (…
Number of citations: 1 journals.sagepub.com
MV ANGELUŞIU, T ROŞU, M Negoiu… - UNIVERSITY …, 2010 - scientificbulletin.upb.ro
… ]-2-oxoimidazolidine-1-carbohydrazide (L) which has been prepared by the reaction of 4-(4-chlorophenylsulfonyl)benzoic acid hydrazide and 2oxoimidazolidine-1-carbonyl chloride. …
Number of citations: 5 www.scientificbulletin.upb.ro
F Tok, BN Sağlık, Y Özkay, ZA Kaplancıklı… - Chemistry & …, 2022 - Wiley Online Library
The development of new enzyme inhibitors in degenerative brain diseases has gained more attention. Enzyme inhibitors play an effective role in controlling central nervous system …
Number of citations: 2 onlinelibrary.wiley.com
P Wang, XL Hu, ZH Li, WG Shan - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… A mixture of phenol (12 mmol), 10% aqueous sodium hydroxide (4 ml), crushed ice (400 mmol) and 2-oxoimidazolidine-1-carbonyl chloride (10 mmol) was stirred for 2 h to give the title …
Number of citations: 4 scripts.iucr.org
B KAYMAKÇIOĞLU - 2018 - openaccess.marmara.edu.tr
… In this study, novel compounds with oxadiazole and imidazolidine rings were synthesized from 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride and screened for insecticidal …
Number of citations: 0 openaccess.marmara.edu.tr
YS Li, XR Liang, W Feng, WK Su - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
… The title compound was synthesized by the reaction of 3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl chloride (2.27 g, 0.01 mol) and benzenethiol (1.0 g, 0.01 mol) in the presence …
Number of citations: 3 scripts.iucr.org
XR Liang, JH Chen, W Feng, WK Su… - … Section E: Structure …, 2004 - scripts.iucr.org
… The title compound was synthesized by the reaction of 3-methanesulfonyl-2-oxoimidazolidine-1-carbonyl chloride (2.27 g, 0.01 mol) and 4-methylbenzenethiol (1.24 g, 0.01 mol) in the …
Number of citations: 1 scripts.iucr.org
W Feng, XP Wu, WK Su - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
… The title compound was synthesized by the reaction of 3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride (2.27 g, 0.01 mol) and 2-methoxybenzenethiol (1.4 g, 0.01 mol) in the …
Number of citations: 4 scripts.iucr.org
AK Pham - 2019 - duo.uio.no
… a carbamoylation of myxin (2) with 2-oxoimidazolidine-1-carbonyl chloride (see Scheme 17). … The reason for this is possibly related to 2-oxoimidazolidine-1-carbonyl chloride acting as a …
Number of citations: 0 www.duo.uio.no

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